(4-Amino-3-bromo-5-fluorophenyl)methanol
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Overview
Description
(4-Amino-3-bromo-5-fluorophenyl)methanol is an organic compound with the molecular formula C7H7BrFNO It is a substituted phenylmethanol derivative, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-bromo-5-fluorophenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of (4-Amino-3-bromo-5-fluorophenyl)carboxylic acid with a reducing agent such as sodium borohydride in the presence of a solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired phenylmethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-bromo-5-fluorophenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The bromo and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: (4-Amino-3-bromo-5-fluorophenyl)aldehyde or (4-Amino-3-bromo-5-fluorophenyl)carboxylic acid.
Reduction: (4-Amino-3-bromo-5-fluorophenyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Amino-3-bromo-5-fluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Amino-3-bromo-5-fluorophenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-3-bromo-5-chlorophenyl)methanol
- (4-Amino-3-bromo-5-iodophenyl)methanol
- (4-Amino-3-fluoro-5-methylphenyl)methanol
Uniqueness
(4-Amino-3-bromo-5-fluorophenyl)methanol is unique due to the presence of both bromo and fluoro substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with various molecular targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C7H7BrFNO |
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Molecular Weight |
220.04 g/mol |
IUPAC Name |
(4-amino-3-bromo-5-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7BrFNO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3,10H2 |
InChI Key |
BCVRUJZAKGWSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)CO |
Origin of Product |
United States |
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